2,6-Dimethyl-4-Hydroxypyridine

Physicochemical Properties Formulation Science Storage and Handling

Researchers synthesizing BACE1 inhibitors face challenges with volatile pyridine building blocks that complicate high-temperature reactions and accurate weighing. 2,6-Dimethyl-4-hydroxypyridine (CAS 13603-44-6) eliminates these issues as a non-volatile, high-melting solid (mp 230-232 °C, bp 351 °C) with a defined tautomeric equilibrium that ensures reproducible reactivity. • Enables high-yield synthesis of disubstituted pyridinyl-aminohydantoins; supplied at ≥98% purity (GC). • Solid-state form guarantees uniform distribution in coccidiostat feed additive formulations. • Stable at room temperature; ships ambient internationally.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 13603-44-6
Cat. No. B130123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-Hydroxypyridine
CAS13603-44-6
Synonyms2,6-Dimethyl-4-pyridinol;  4-Hydroxy-2,6-dimethylpyridine;  4-Hydroxy-2,6-lutidine;  NSC 111932
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C=C(N1)C
InChIInChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9)
InChIKeyPRAFLUMTYHBEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-4-Hydroxypyridine: Key Properties and Applications


2,6-Dimethyl-4-hydroxypyridine (CAS 13603-44-6), also known as 4-hydroxy-2,6-lutidine, is a heterocyclic organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is characterized by a pyridine ring substituted with methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This compound is a white to off-white crystalline solid with a melting point of 230-232 °C and a boiling point of 351 °C [1]. It finds primary application as a synthetic intermediate in the preparation of disubstituted pyridinyl-aminohydantoins, which are selective human BACE1 inhibitors under investigation for Alzheimer's disease [2], and as a coccidiostat in veterinary medicine, where it is used as a feed additive to control coccidiosis in poultry .

Synthetic intermediate for BACE1 inhibitor research programs
Non-halogenated coccidiostat for veterinary feed additive formulation
High-melting solid building block for high-temperature reactions

2,6-Dimethyl-4-Hydroxypyridine: Why Substitution Fails


The specific substitution pattern of 2,6-dimethyl-4-hydroxypyridine confers a unique combination of physicochemical properties and reactivity that is not replicated by close analogs such as 2,6-lutidine, 4-hydroxypyridine, or 2,6-dimethyl-4-pyridone. The presence of both methyl groups and the 4-hydroxyl functionality results in a solid-state tautomeric equilibrium, high melting point, and distinct solubility profile that are critical for its performance as a synthetic intermediate and veterinary feed additive [1]. Unlike 2,6-lutidine, which is a volatile liquid (mp -5.8 °C, bp 144 °C) [2], 2,6-dimethyl-4-hydroxypyridine is a stable, high-melting solid (mp 230-232 °C), enabling easier handling, storage, and formulation . Furthermore, the compound's established role as a precursor to selective BACE1 inhibitors [3] and as a direct-acting coccidiostat provides a validated utility that unmodified pyridine or simple hydroxypyridine scaffolds lack. Generic substitution with a structurally similar but functionally distinct compound would compromise reaction yield, alter biological activity, or introduce undesirable physicochemical properties, making it an unreliable and potentially costly alternative in regulated research and industrial workflows.

2,6-Lutidine Volatile liquid (bp 144 °C) cannot replicate solid-state handling and formulation stability.
4-Hydroxypyridine Missing methyl groups alter tautomeric equilibrium, thermal stability, and synthetic utility.
Clopidol 3,5-dichloro derivative offers different halogenation profile; may not match regulatory or research requirements.

2,6-Dimethyl-4-Hydroxypyridine: Quantitative Differentiation


Solid-State Advantage Over 2,6-Lutidine

2,6-Dimethyl-4-hydroxypyridine is a crystalline solid with a melting point of 230-232 °C [1]. In contrast, its direct analog lacking the 4-hydroxyl group, 2,6-lutidine (2,6-dimethylpyridine), is a volatile liquid with a melting point of -5.8 °C and a boiling point of 144 °C [2]. This represents a melting point difference of over 236 °C, which fundamentally alters the compound's physical state at room temperature, its handling characteristics, and its suitability for solid-phase synthesis or formulation into solid dosage forms.

Solid-State Advantage
Head-to-head
mp 230–232 °C vs. −5.8 °C (liquid)
Enables precise weighing, low volatility, and solid-state processing.
Physical state shift >236 °C; simplifies solid-formulation handling.
Physicochemical Properties Formulation Science Storage and Handling

Thermal Stability Advantage Over 4-Hydroxypyridine

2,6-Dimethyl-4-hydroxypyridine exhibits a boiling point of 351 °C [1], which is substantially higher than that of the unsubstituted 4-hydroxypyridine, which has a boiling point of 257 °C [2]. This nearly 100 °C increase in boiling point translates to significantly reduced volatility and enhanced thermal stability, allowing for use in high-temperature synthetic transformations without the risk of vapor loss or decomposition that would be encountered with the simpler scaffold.

Thermal Stability
Head-to-head
bp 351 °C vs. 257 °C
Supports high-temperature reactions without vapor loss or decomposition.
+94 °C boiling point margin widens operational window.
Synthetic Chemistry Thermal Stability Reaction Optimization

Validated BACE1 Inhibitor Intermediate

2,6-Dimethyl-4-hydroxypyridine is a key intermediate in the synthesis of disubstituted pyridinyl-aminohydantoins, which have been reported as potent and highly selective human BACE1 (beta-secretase 1) inhibitors [1]. This specific application is not reported for close analogs like 2,6-lutidine or 4-hydroxypyridine, which lack the precise substitution pattern required for this synthetic pathway. The BACE1 target is of high interest in Alzheimer's disease research, and the availability of this intermediate enables the construction of these complex pharmacophores.

BACE1 Intermediate
Class-level
Key building block for disubstituted pyridinyl-aminohydantoins
Provides access to a reported BACE1 inhibitor pharmacophore.
Route-specific; verify synthetic relevance against current literature.
Medicinal Chemistry Alzheimer's Disease Synthetic Intermediates

Veterinary Coccidiostat Activity

2,6-Dimethyl-4-hydroxypyridine is directly employed as a coccidiostat, inhibiting the proliferation of coccidia in the intestines of poultry and livestock . This activity is distinct from that of 2,6-lutidine, which has no reported coccidiostat use, and 4-hydroxypyridine, which is primarily used as a synthetic intermediate and does not possess this biological profile. Furthermore, while the 3,5-dichloro derivative (Clopidol) is also a coccidiostat , 2,6-dimethyl-4-hydroxypyridine offers a different halogenation state that may be preferred for specific formulation or regulatory reasons.

Coccidiostat Use
Source review
Reported coccidiostat in poultry feed
Offers a non-halogenated option distinct from chlorinated analogs.
Independent validation data limited; confirm regulatory acceptance.
Veterinary Medicine Animal Nutrition Parasitology

2,6-Dimethyl-4-Hydroxypyridine: Key Application Scenarios


BACE1 Inhibitor Synthesis for Alzheimer's Research

Procurement of 2,6-dimethyl-4-hydroxypyridine is essential for research groups synthesizing disubstituted pyridinyl-aminohydantoins as selective human BACE1 inhibitors. The compound serves as a critical building block in the synthetic route described by Malamas et al., enabling the construction of potent and selective inhibitors [1]. Researchers require high-purity (>98% by GC) material to ensure reproducible yields and minimize side reactions.

Coccidiostat Feed Additive Formulation

In the animal health industry, 2,6-dimethyl-4-hydroxypyridine is utilized as an active pharmaceutical ingredient (API) for the formulation of coccidiostat feed additives for poultry [1]. The compound's high melting point and solid-state nature facilitate its incorporation into solid feed mixtures, ensuring uniform distribution and stability during storage and feed processing. Its efficacy in controlling coccidiosis makes it a valuable tool for maintaining flock health and improving feed conversion efficiency.

High-Melting Pyridine Building Block

Synthetic chemists may select 2,6-dimethyl-4-hydroxypyridine when a non-volatile, high-melting pyridine building block is required for reactions conducted at elevated temperatures or under conditions where the volatility of simpler pyridines (e.g., 2,6-lutidine) would be problematic [1][2]. Its solid state simplifies handling and accurate weighing, while its thermal stability (bp 351 °C) provides a wider operational window for high-temperature transformations.

Application
Selection Property
Validation Focus
BACE1 inhibitor synthesis
Required intermediate for reported synthetic route
Reproducible yields and purity specification review
Veterinary coccidiostat formulation
Non-halogenated solid-state active for feed blends
Reported anticoccidial activity and feed stability
High-temperature pyridine building block
High melting point and thermal stability
Suitability for non-volatile reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethyl-4-Hydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.